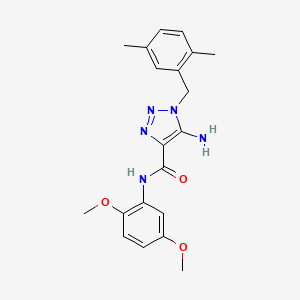

5-amino-N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

描述

5-amino-N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 3. The compound features two distinct aryl groups: a 2,5-dimethoxyphenyl substituent on the carboxamide nitrogen and a 2,5-dimethylbenzyl group attached to the triazole ring. This structural configuration places it within a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are investigated for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .

属性

IUPAC Name |

5-amino-N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-12-5-6-13(2)14(9-12)11-25-19(21)18(23-24-25)20(26)22-16-10-15(27-3)7-8-17(16)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDJSZMGVCZNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-amino-N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring that is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the 2,5-dimethoxyphenyl and 2,5-dimethylbenzyl groups enhances its lipophilicity and potentially its bioavailability.

Anticancer Activity

Research has shown that 1,2,3-triazoles exhibit notable anticancer activity. In a study evaluating various triazole derivatives, some compounds demonstrated moderate activity against several cancer cell lines. For instance:

| Compound | Cell Line | Log GI50 |

|---|---|---|

| 25 | Melanoma (SK-MEL-5) | -5.55 |

| 25 | Colon Cancer (KM12) | -5.43 |

| 25 | Renal Cancer (CAKI-1) | -5.33 |

The above data indicates that certain triazole derivatives can inhibit cell growth effectively in melanoma and colon cancer models .

Enzyme Inhibition

The triazole ring also exhibits enzyme inhibition properties. Specifically, compounds containing the triazole structure have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

- Antitumor Screening : Various studies have screened triazole derivatives against the NCI60 cancer cell line panel. One study revealed that certain derivatives showed selective growth inhibition in leukemia and renal cancer cell lines .

- Structure-Activity Relationship : A study highlighted that modifications on the triazole scaffold could lead to enhanced anticancer activity. For example, compounds with specific substituents on the aromatic rings exhibited improved efficacy against targeted cancer types .

- Potential Therapeutic Applications : Due to their diverse biological activities—including antifungal and antibacterial properties—triazoles are being explored for broader therapeutic applications beyond oncology .

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and structural profiles of 5-amino-N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to related triazole-carboxamide derivatives. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Findings:

Substituent Effects on Anticancer Activity :

- Electron-Withdrawing Groups (e.g., Cl, F) : The dichloro- and fluoro-substituted analogs exhibit moderate antiproliferative activity (e.g., GP = -13.42% to -27.30%), likely due to enhanced electrophilicity and target binding .

- Electron-Donating Groups (e.g., OCH₃, CH₃) : The dimethoxy and dimethyl substituents in the target compound may improve metabolic stability and membrane permeability, though direct activity data are pending .

Scaffold Modifications: Fused triazole-pyrimidine systems (e.g., benzo-thieno-triazolopyrimidine) demonstrate superior selectivity for melanoma cells (GP = -31.50%), highlighting the impact of ring fusion on target specificity . Carboxylate esters (e.g., ethyl ester derivative) show potent kinase inhibition (IC₅₀ = 0.8 µM), suggesting that esterification can enhance enzyme-targeted activity .

常见问题

Q. How should researchers adapt toxicity protocols for its unique structural features?

- Methodological Answer :

- Ames Test Modifications : Include metabolic activation systems (S9 fraction) to detect nitroreductase-mediated mutagenicity from the triazole moiety .

- Cardiotoxicity Screening : Use impedance-based cardiomyocyte assays to monitor hERG channel blockade risks.

- Environmental Toxicity : Assess aquatic toxicity (Daphnia magna LC₅₀) due to potential bioaccumulation from lipophilic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。